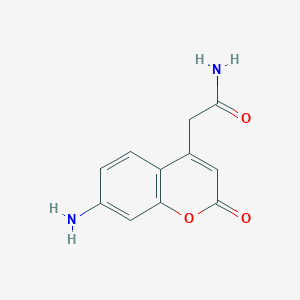

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of coumarin systems, which include 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-, has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis

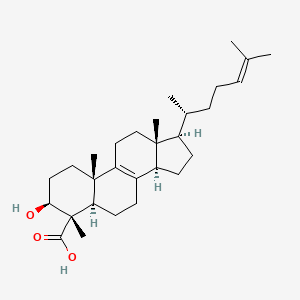

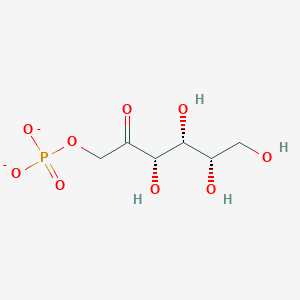

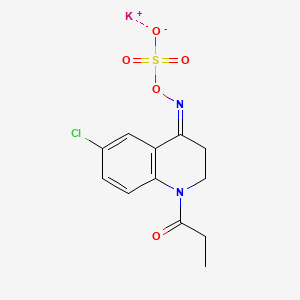

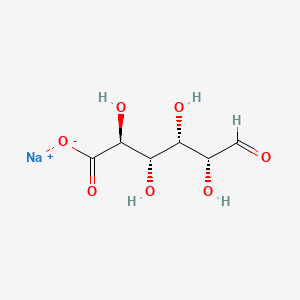

The molecular structure of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- can be represented by the molecular formula C11H10N2O3. More detailed structural information, such as a 2D or 3D molecular structure, may be available from specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- include a molecular weight of 218.21 g/mol. Additional properties such as melting point, boiling point, and density may be available from specialized chemical databases .Aplicaciones Científicas De Investigación

Potential Therapeutic Applications

- Cardiovascular Therapeutics : The benzopyran-based compound is identified as a potential potassium-channel opener with cardiovascular therapeutic activities, which may have significant implications for heart health and disease treatment (Yoon, Yoo, & Shin, 1998).

- Antifilarial Activity : Synthesized benzopyran derivatives have shown promising antifilarial activity, indicating potential use in treating diseases caused by filarial parasites (Katiyar et al., 2003).

Chemical Synthesis and Reactivity

- Reactivity Studies : The reactivity of benzopyran derivatives has been studied in depth, providing insights into their potential applications in various chemical syntheses (El-Kafrawy et al., 1990).

Molecular and Crystal Structure Analysis

- Crystal Structure Insights : The molecular and crystal structure of benzopyran derivatives has been extensively analyzed, contributing to a deeper understanding of their physical and chemical properties (Sebhaoui et al., 2020).

Biological Activity and Pharmacology

- Antimicrobial Activity : Benzopyran derivatives have been shown to exhibit significant antimicrobial activity, which could be utilized in the development of new antibiotics and antifungal agents (Mulwad & Shirodkar, 2003).

Photocleavage and Bioconjugate Studies

- Photocleavage Properties : The photocleavage properties of benzopyran derivatives have been explored, suggesting applications in the development of light-sensitive protecting groups for neurotransmitter amino acids (Soares, Costa, & Gonçalves, 2010).

Drug Discovery and Development

- Cancer Cell Invasion and Metastasis : Some benzopyran derivatives have been identified as potentially effective in reducing the invasive behavior of cancer cells, offering a new approach to cancer treatment (Kempen et al., 2008).

Propiedades

IUPAC Name |

2-(7-amino-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQCWVJNMKBKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627422 |

Source

|

| Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- | |

CAS RN |

296236-23-2 |

Source

|

| Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)

![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)

![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)

![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)